Gabapentin

Descripción general

Descripción

Fue aprobada por primera vez para su uso en 1993 y desde entonces se ha convertido en un medicamento ampliamente recetado para diversas afecciones, incluida la neuropatía diabética, la neuralgia posherpética y el dolor central . La gabapentina está estructuralmente relacionada con el neurotransmisor ácido gamma-aminobutírico (GABA), aunque no interactúa con los receptores GABA .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La gabapentina se puede sintetizar mediante varios métodos, incluida la transposición de Hofmann del monoamida del ácido 1,1-ciclohexanodiacético. Este proceso implica el uso de un precursor de amoníaco o una solución de amoníaco-isopropanol pregenerada . Otro método implica la reacción de ciclohexanona y cianoacetato de metilo, seguida de hidrólisis y cierre de anillo para formar ácido ciclohexanodiacético, que luego se convierte en gabapentina mediante transposición .

Métodos de Producción Industrial: La producción industrial de gabapentina normalmente implica el proceso continuo de síntesis de la sal de gabapentina a partir de una solución alcohólica extraída, seguida de cristalización . Este método asegura un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: La gabapentina sufre varias reacciones químicas, incluida la lactamización intramolecular, que puede ocurrir bajo estrés térmico y mecánico . Esta reacción conduce a la formación de un anillo de lactama, que puede afectar la estabilidad del compuesto.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de gabapentina incluyen amoníaco, hidróxido de sodio e hipoclorito de sodio . Las reacciones suelen ocurrir bajo condiciones controladas de temperatura y pH para garantizar que se obtenga el producto deseado.

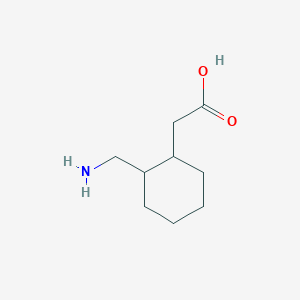

Productos Principales: El producto principal formado a partir de la síntesis de gabapentina es el ácido 1-(aminometil)ciclohexanacético. Otros subproductos pueden incluir varios intermediarios como el ácido ciclohexanodiacético y sus derivados .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Gabapentin is approved for several conditions, including:

| Condition | Age Group | Approval Year |

|---|---|---|

| Postherpetic Neuralgia | Adults | 1993 |

| Partial-Onset Seizures | Ages 3 and older | 1993 |

| Neuropathic Pain (Diabetic) | Adults | 2004 |

The medication has shown efficacy in managing pain and improving quality of life in patients suffering from these conditions .

Off-Label Uses

In addition to its FDA-approved indications, this compound is frequently used off-label for various conditions, including:

- Fibromyalgia

- Bipolar Disorder

- Anxiety Disorders

- Alcohol Withdrawal

- Restless Legs Syndrome

The American Academy of Sleep Medicine recommends this compound for moderate-to-severe Restless Legs Syndrome, highlighting its effectiveness in improving sleep quality .

Neuropathic Pain Management

This compound's efficacy in neuropathic pain management has been well-documented. A systematic review indicated significant pain reduction in patients with postherpetic neuralgia and diabetic neuropathy after just two weeks of treatment. For instance, Rowbotham et al. (1998) reported substantial pain relief in a study involving 229 patients with postherpetic neuralgia .

Genetic Markers and Individual Response

Recent research has identified potential genetic markers that may predict patient response to this compound, particularly in chronic pelvic pain cases. A study found specific genetic variations correlated with better treatment outcomes, suggesting a move towards personalized medicine in this compound therapy .

Alcohol Withdrawal Treatment

This compound has emerged as a promising option for managing alcohol withdrawal symptoms. A study published in 2015 highlighted its effectiveness in the abstinence maintenance phase of alcohol use disorder, showcasing its potential role in addiction treatment .

Safety and Misuse Concerns

While this compound is generally well-tolerated, concerns regarding misuse have been raised. A systematic review reported misuse rates ranging from 1% in the general population to 40-65% among individuals with prescriptions. The primary reasons for misuse include recreational use and self-medication .

Mecanismo De Acción

El mecanismo de acción preciso de la gabapentina no se comprende completamente. Se sabe que se une a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje en el sistema nervioso central, inhibiendo así la afluencia de calcio excitatorio . Esta acción reduce la liberación de neurotransmisores excitatorios y modula la excitabilidad neuronal. La gabapentina también aumenta la síntesis de ácido gamma-aminobutírico e inhibe la liberación de glutamato .

Comparación Con Compuestos Similares

La gabapentina está estructural y funcionalmente relacionada con otros gabapentinoides, como la pregabalina . Ambos compuestos se utilizan para tratar afecciones similares, incluido el dolor neuropático y la epilepsia. La gabapentina tiene un índice terapéutico más amplio y un perfil de efectos adversos relativamente benigno en comparación con otros antiepilépticos . Otros compuestos similares incluyen el ácido gamma-aminobutírico (GABA) y varios compuestos GABAérgicos . La unión única de la gabapentina a la subunidad alfa-2-delta de los canales de calcio dependientes de voltaje la distingue de otros compuestos de su clase .

Actividad Biológica

Gabapentin, originally developed as an anticonvulsant, has since been recognized for its diverse biological activities, including analgesic, anxiolytic, and neuroprotective effects. This article delves into the mechanisms of action, therapeutic applications, and research findings surrounding this compound.

This compound is structurally related to gamma-aminobutyric acid (GABA), although it does not bind to GABA receptors. Instead, its primary mechanism involves binding to the auxiliary α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability and pain transmission .

Key Mechanisms:

- Inhibition of Calcium Channels : this compound binds to the α2δ-1 subunit, decreasing calcium influx and neurotransmitter release.

- Increased GABA Synthesis : It enhances GABA synthesis and non-synaptic GABA responses, contributing to its anticonvulsant effects .

- Reduction in Monoamine Release : this compound decreases the release of various monoamines, which may play a role in its analgesic and anxiolytic properties .

Therapeutic Applications

This compound is used for several off-label indications beyond its original purpose as an anticonvulsant. These include:

- Neuropathic Pain : Effective for conditions like diabetic neuropathy and postherpetic neuralgia.

- Anxiety Disorders : Shows efficacy in treating generalized anxiety disorder and social phobia.

- Sleep Disorders : Improves sleep quality and reduces disturbances in patients with chronic pain .

Efficacy in Clinical Studies

Numerous studies have evaluated this compound's efficacy across various conditions. Below is a summary of findings from selected clinical trials:

| Study Reference | Condition | Sample Size | Dose Range (mg) | Outcome Measures | Findings |

|---|---|---|---|---|---|

| Berlin et al. (2015) | Social Phobia | 282 | 600-3600 | Clinical rating scales | Significant reduction in symptoms (P < .005) |

| Thorp et al. (2001) | Restless Legs Syndrome | 16 | 300-1200 | RLS rating scale | 11/16 patients responded positively (P < .006) |

| Pinkerton et al. (2014) | Hot Flashes | 60 | 900 | VAS score for intensity | This compound significantly reduced intensity (P < .001) |

Case Studies and Adverse Effects

While this compound is generally well-tolerated, some studies have reported adverse effects that warrant attention. A reanalysis of six clinical trials revealed various harms associated with this compound, including sedation, dizziness, and gastrointestinal issues . These findings highlight the importance of monitoring patients closely during treatment.

Propiedades

IUPAC Name |

2-[1-(aminomethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJMXCAKCUNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Record name | gabapentin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gabapentin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020074 | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), >100mg/mL, In water, 4.49X10+3 mg/L at 25 °C, Freely soluble in water, Freely soluble in alkaline and acidic solutions | |

| Record name | SID855579 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism through which gabapentin exerts its therapeutic effects is unclear. The primary mode of action appears to be at the auxillary α2δ-1 subunit of voltage-gated calcium channels (though a low affinity for the α2δ-2 subunit has also been reported). The major function of these subunits is to facilitate the movement of pore-forming α1 subunits of calcium channels from the endoplasmic reticulum to the cell membrane of pre-synaptic neurons. There is evidence that chronic pain states can cause an increase in the expression of α2δ subunits and that these changes correlate with hyperalgesia. Gabapentin appears to inhibit the action of α2δ-1 subunits, thus decreasing the density of pre-synaptic voltage-gated calcium channels and subsequent release of excitatory neurotransmitters. It is likely that this inhibition is also responsible for the anti-epileptic action of gabapentin. There is some evidence that gabapentin also acts on adenosine receptors and voltage-gated potassium channels, though the clinical relevance of its action at these sites is unclear., Although the exact mechanism by which gabapentin exerts its analgesic effects is not known, the drug has been shown to prevent allodynia (pain-related behavior in response to normally innocuous stimuli) and hyperalgesia (exaggerated response to painful stimuli) in several models of neuropathic pain. Gabapentin also has been shown to decrease pain-related responses after peripheral inflammation in animals; however, the drug has not altered immediate pain-related behaviors. The clinical relevance of these findings is not known. In vitro studies demonstrate that gabapentin binds to the alpha2delta subunit of voltage-activated calcium channels; however, the clinical importance of this effect is not known., Gabapentin is an anticonvulsant agent structurally related to the inhibitory CNS neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is a prodrug of gabapentin that is rapidly converted to gabapentin following oral administration; the therapeutic effects of gabapentin enacarbil are attributed to gabapentin. Although gabapentin was developed as a structural analog of GABA that would penetrate the blood-brain barrier (unlike GABA) and mimic the action of GABA at inhibitory neuronal synapses, the drug has no direct GABA-mimetic action and its precise mechanism of action has not been elucidated., Results of some studies in animals indicate that gabapentin protects against seizure and/or tonic extensions induced by the GABA antagonists picrotoxin and bicuculline or by GABA synthesis inhibitors (e.g., 3-mercaptopropionic acid, isonicotinic acid, semicarbazide). However, gabapentin does not appear to bind to GABA receptors nor affect GABA reuptake or metabolism and does not act as a precursor of GABA or of other substances active at GABA receptors. Gabapentin also has no affinity for binding sites on common neuroreceptors (e.g., benzodiazepine; glutamate; quisqualate; kainate; strychnine-insensitive or -sensitive glycine; alpha1-, alpha2-, or beta-adrenergic; adenosine A1 or A2; cholinergic [muscarinic or nicotinic]; dopamine D1 or D2; histamine H1; type 1 or 2 serotonergic [5-HT1 or 5-HT2]; opiate mc, delta, or k) or ion channels (e.g., voltage-sensitive calcium channel sites labeled with nitrendipine or diltiazem, voltage-sensitive sodium channel sites labeled with batrachotoxinin A 20alpha-benzoate). Conflicting results have been reported in studies of gabapentin affinity for and activity at N-methyl-d-aspartic acid (NMDA) receptors., Currently, the clinical management of visceral pain remains unsatisfactory for many patients suffering from this disease. While preliminary animal studies have suggested the effectiveness of gabapentin in successfully treating visceral pain, the mechanism underlying its analgesic effect remains unclear. Evidence from other studies has demonstrated the involvement of protein kinase C (PKC) and extracellular signal-regulated kinase1/2 (ERK1/2) in the pathogenesis of visceral inflammatory pain. In this study, we tested the hypothesis that gabapentin produces analgesia for visceral inflammatory pain through its inhibitory effect on the PKC-ERK1/2 signaling pathway. Intracolonic injections of formalin were performed in rats to produce colitis pain. Our results showed that visceral pain behaviors in these rats decreased after intraperitoneal injection of gabapentin. These behaviors were also reduced by intrathecal injections of the PKC inhibitor, H-7, and the ERK1/2 inhibitor, PD98059. Neuronal firing of wide dynamic range neurons in L6-S1 of the rat spinal cord dorsal horn were significantly increased after intracolonic injection of formalin. This increased firing rate was inhibited by intraperitoneal injection of gabapentin and both the individual and combined intrathecal application of H-7 and PD98059. Western blot analysis also revealed that PKC membrane translocation and ERK1/2 phosphorylation increased significantly following formalin injection, confirming the recruitment of PKC and ERK1/2 during visceral inflammatory pain. These effects were also significantly reduced by intraperitoneal injection of gabapentin. Therefore, we concluded that the analgesic effect of gabapentin on visceral inflammatory pain is mediated through suppression of PKC and ERK1/2 signaling pathways. Furthermore, we found that the PKC inhibitor, H-7, significantly diminished ERK1/2 phosphorylation levels, implicating the involvement of PKC and ERK1/2 in the same signaling pathway. Thus, our results suggest a novel mechanism of gabapentin-mediated analgesia for visceral inflammatory pain through a PKC-ERK1/2 signaling pathway that may be a future therapeutic target for the treatment of visceral inflammatory pain., The gabapentinoids (pregabalin and gabapentin) are first line treatments for neuropathic pain. They exert their actions by binding to the alpha2delta (a2d) accessory subunits of voltage-gated Ca2+ channels. Because these subunits interact with critical aspects of the neurotransmitter release process, gabapentinoid binding prevents transmission in nociceptive pathways. Gabapentinoids also reduce plasma membrane expression of voltage-gated Ca2+ channels but this may have little direct bearing on their therapeutic actions. In animal models of neuropathic pain, gabapentinoids exert an anti-allodynic action within 30 minutes but most of their in vitro effects are 30-fold slower, taking at least 17 hours to develop. This difference may relate to increased levels of a2d expression in the injured nervous system. Thus, in situations where a2d is experimentally upregulated in vitro, gabapentinoids act within minutes to interrupt trafficking of a2d subunits to the plasma membrane within nerve terminals. When a2d is not up-regulated, gabapentinoids act slowly to interrupt trafficking of a2d protein from cell bodies to nerve terminals. This improved understanding of the mechanism of gabapentinoid action is related to their slowly developing actions in neuropathic pain patients, to the concept that different processes underlie the onset and maintenance of neuropathic pain and to the use of gabapentinoids in management of postsurgical pain. | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid; crystals from ethanol/ether | |

CAS No. |

60142-96-3 | |

| Record name | Gabapentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60142-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gabapentin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060142963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gabapentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00996 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gabapentin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabapentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gabapentin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GABAPENTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW7F3G59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162-166 °C; also reported as 165-167 °C, 165 - 167 °C | |

| Record name | GABAPENTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gabapentin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005015 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.